2-Phenyl-2-pyrrolidin-1-yl-ethanol
Description
Contextual Significance within Organic Chemistry and Heterocyclic Compounds
2-Phenyl-2-pyrrolidin-1-yl-ethanol, with the chemical formula C₁₂H₁₇NO, is classified as a heterocyclic compound due to the presence of the five-membered, nitrogen-containing pyrrolidine (B122466) ring. nih.gov Heterocyclic compounds are of immense importance in chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and agrochemicals. The pyrrolidine ring, a saturated heterocycle, is a particularly prevalent scaffold in many FDA-approved drugs and biologically active natural products. whiterose.ac.uk Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents, which is often crucial for specific biological interactions.
Furthermore, the molecule is a 1,2-amino alcohol, a structural motif recognized for its significant biological activities and its utility as a chiral auxiliary and ligand in asymmetric synthesis. The arrangement of the hydroxyl and amino groups on adjacent carbon atoms provides a bidentate chelation site for metal catalysts, a property extensively exploited in the development of stereoselective reactions. The presence of both the pyrrolidine ring and the 1,2-amino alcohol functionality within the same molecule makes this compound a compound of considerable academic interest.
Overview of Structural Features and Synthetic Interest
The structure of this compound incorporates a phenyl group, a pyrrolidine ring, and a hydroxyl group, all attached to a two-carbon ethanol (B145695) backbone. The stereochemistry of the molecule is a key feature, with two potential stereocenters at the carbon atoms bearing the hydroxyl group and the phenyl/pyrrolidine groups. This gives rise to the possibility of different stereoisomers, which can exhibit distinct chemical and biological properties.
The synthetic interest in this compound and its derivatives stems from their potential as chiral ligands in asymmetric catalysis. Chiral pyrrolidine-based ligands are well-established for their effectiveness in a variety of stereoselective transformations. For instance, a patent for the synthesis of related chiral pyrrolidin-2-yl-methanol derivatives highlights their role as versatile building blocks in the stereospecific synthesis of pharmacologically active compounds. google.com
The synthesis of this compound itself can be approached through various established methods for the formation of 1,2-amino alcohols. These can include the aminolysis of epoxides, the reduction of α-amino ketones, or the addition of organometallic reagents to α-amino aldehydes. The stereoselective synthesis of specific isomers of this compound presents a significant synthetic challenge and is an area of active research, often involving the use of chiral catalysts or starting materials. Research into the synthesis of chiral pyrrolidine derivatives is ongoing, with methods like catalytic asymmetric strategies being developed to create enantioenriched products. rsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 20245-72-1 |
| Appearance | Solid (predicted) |
This data is based on publicly available chemical databases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12(13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDISZZVFYLYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462615 | |
| Record name | 2-phenyl-2-pyrrolidin-1-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20245-72-1 | |
| Record name | 2-phenyl-2-pyrrolidin-1-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Formation Reactions
The synthesis of 2-Phenyl-2-pyrrolidin-1-yl-ethanol can be approached through various synthetic strategies, primarily involving the formation of the pyrrolidine (B122466) ring and the introduction of the phenyl and hydroxyl functionalities.
The formation of the pyrrolidine ring often involves nucleophilic substitution reactions. One common approach is the intramolecular cyclization of a linear precursor, which can proceed via an SN2 mechanism. For instance, a precursor containing a primary amine and a leaving group at the appropriate positions can undergo an intramolecular SN2 reaction to form the pyrrolidine ring.
In the context of synthesizing substituted pyrrolidines, SN2 reactions are fundamental. The nitrogen atom of an amine can act as a nucleophile, attacking an electrophilic carbon center and displacing a leaving group. While direct synthesis of this compound via a single SN2 step is complex, the underlying principles govern the formation of the core pyrrolidine structure from acyclic precursors. For example, the reaction of a 4-halobutylamine derivative with a base can lead to the formation of the pyrrolidine ring through an intramolecular SN2 attack.
| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Type |
| 4-chlorobutan-1-amine | Strong Base | - | Pyrrolidine | Intramolecular SN2 |
| Alkyl Halide | Pyrrolidine | - | N-Alkylpyrrolidine | Intermolecular SN2 |
This table illustrates general SN2 reactions for pyrrolidine synthesis.
Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds like pyrrolidine. organic-chemistry.org Various methods have been developed that utilize different precursors and reaction conditions. For instance, the acid-promoted cyclization of N-carbamate-protected amino alcohols can yield pyrrolidines in good yields. organic-chemistry.org Another approach involves the intramolecular Schmidt reaction of ω-azido carboxylic acids. organic-chemistry.org
A plausible pathway to a precursor for this compound could involve the intramolecular cyclization of an N-substituted aminoketone. For example, the reaction of an appropriate amino ketone can lead to the formation of a cyclic iminium ion, which can then be reduced to the corresponding pyrrolidine derivative.
| Precursor Type | Reaction Condition | Key Intermediate | Product Type |
| N-carbamate-protected amino alcohol | Acid | - | Pyrrolidine |
| ω-azido carboxylic acid | Tf₂O | - | 2-substituted pyrrolidine |
| N-substituted aminoketone | Acid/Reducing agent | Cyclic iminium ion | Substituted pyrrolidine |
This table summarizes various intramolecular cyclization strategies for pyrrolidine synthesis.
Reactivity Profiles of this compound and its Derivatives
The reactivity of this compound is characterized by the functional groups present: the secondary alcohol, the tertiary amine within the pyrrolidine ring, and the aromatic phenyl group.
The secondary alcohol group in this compound is susceptible to oxidation. Oxidation of secondary alcohols typically yields ketones. libretexts.org Various oxidizing agents can be employed for this transformation, including chromic acid, pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. libretexts.orgorganic-chemistry.org The product of the oxidation of this compound would be the corresponding ketone, 1-phenyl-1-(pyrrolidin-1-yl)ethan-2-one.
The characterization of the resulting ketone can be performed using standard spectroscopic techniques. Infrared (IR) spectroscopy would show the appearance of a strong carbonyl (C=O) absorption band, typically in the range of 1680-1750 cm⁻¹, and the disappearance of the broad hydroxyl (O-H) stretch of the starting alcohol. Nuclear Magnetic Resonance (NMR) spectroscopy would also show characteristic shifts in the signals of the protons adjacent to the newly formed carbonyl group.
| Starting Material | Oxidizing Agent | Product | Key Spectroscopic Feature |
| This compound | PCC, CrO₃, or Swern | 1-Phenyl-1-(pyrrolidin-1-yl)ethan-2-one | IR: C=O stretch (~1700 cm⁻¹) |
| Secondary Alcohol | Various | Ketone | ¹H NMR: Downfield shift of α-protons |
This table outlines the expected oxidation of this compound.
The carbonyl group of α-aminoketones, which are structurally related to the oxidized form of this compound, can be reduced to the corresponding alcohol. For instance, the reduction of pyrovalerone analogs, which are 1-phenyl-2-pyrrolidin-1-yl-pentan-1-ones, with lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol derivatives. nih.gov This suggests that this compound can be synthesized by the reduction of 1-phenyl-1-(pyrrolidin-1-yl)ethan-2-one. The reduction of a ketone to a secondary alcohol is a common transformation in organic synthesis. youtube.com
| Ketone Precursor | Reducing Agent | Alcohol Product |
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | LiAlH₄ | 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-ol |
| 1-Phenyl-1-(pyrrolidin-1-yl)ethan-2-one | NaBH₄, LiAlH₄ | This compound |
This table shows examples of the reduction of α-pyrrolidinyl ketones to their corresponding alcohols.
Both the pyrrolidine and phenyl rings in this compound and its derivatives can undergo substitution reactions, allowing for further functionalization of the molecule.
Pyrrolidine Ring Substitution: The nitrogen atom of the pyrrolidine ring is nucleophilic and can participate in substitution reactions. nih.gov For instance, N-alkylation can be achieved by reacting the pyrrolidine with an alkyl halide. Furthermore, the pyrrolidine ring itself can be a substituent on other molecules, often introduced via nucleophilic substitution reactions. ntnu.no
Phenyl Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. The directing effect of the substituent already present on the ring will determine the position of the incoming electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com For N-benzylpyrrolidine, the benzyl (B1604629) group attached to the nitrogen would be an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, under the strongly acidic conditions of Friedel-Crafts reactions, the nitrogen atom can be protonated, which would deactivate the ring towards electrophilic attack. libretexts.org
| Moiety | Reaction Type | Reagents | Potential Products |
| Pyrrolidine (N-H) | N-Alkylation | Alkyl Halide | N-Alkyl-2-phenyl-2-pyrrolidin-1-yl-ethanol |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted derivatives |
| Phenyl Ring | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted derivatives (potential for deactivation) |
This table provides examples of potential substitution reactions on the pyrrolidine and phenyl moieties.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of 2-Phenyl-2-pyrrolidin-1-yl-ethanol, offering precise information about the chemical environment of each proton and carbon atom.
Proton (¹H) NMR Spectral Analysis
Proton NMR spectra of this compound and its analogs are typically recorded in deuterated chloroform (B151607) (CDCl₃) at frequencies such as 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
In a representative analysis of a related compound, the ¹H NMR spectrum shows distinct signals corresponding to the different types of protons within the molecule. For instance, the protons of the pyrrolidine (B122466) ring and the phenyl group, as well as the ethanol (B145695) moiety, resonate at characteristic chemical shifts. The integration of these signals provides the ratio of the number of protons of each type, while the splitting patterns (multiplicity) reveal information about neighboring protons.
For a similar structure, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton of the ethanol group can be observed as a multiplet, for example, around 4.95 ppm. The methylene (B1212753) protons of the pyrrolidine ring and the ethanol side chain would also exhibit characteristic multiplets. rsc.org
Carbon (¹³C) NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides further structural detail by identifying the chemical environment of each carbon atom. The spectra, often recorded at 100 or 125 MHz, display signals corresponding to the carbons of the phenyl ring, the pyrrolidine ring, and the ethanol side chain.
For a compound with a similar phenyl-pyrrolidine-ethanol framework, the ¹³C NMR spectrum in CDCl₃ reveals distinct peaks. The carbon atoms of the phenyl group typically resonate between δ 125 and 144 ppm. The carbons of the pyrrolidine ring appear at different chemical shifts depending on their position relative to the nitrogen atom and the phenyl group. For instance, signals at δ 41.5 and 41.7 ppm could be assigned to the pyrrolidine carbons. The carbinol carbon (the carbon bearing the hydroxyl group) and the other carbon of the ethanol moiety would also have characteristic signals, for example, at δ 71.3 ppm. rsc.org
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon signal. psu.edu
Multi-nuclear NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to elucidate the complete three-dimensional structure, various multi-nuclear NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates proton signals with the signals of the directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.
These advanced NMR methods are instrumental in confirming the connectivity and stereochemical arrangement of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of this compound.
Vibrational Band Assignment and Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of a compound with a similar structure, recorded as a thin film, exhibits several key absorption bands (νmax) in cm⁻¹.
A broad band in the region of 3385 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. rsc.org The presence of the aromatic phenyl group is confirmed by C-H stretching vibrations typically observed around 3031 cm⁻¹ and C=C stretching vibrations within the ring appearing near 1493 and 1454 cm⁻¹. rsc.org The C-N stretching vibration of the pyrrolidine ring and the C-O stretching of the alcohol would also be present in the fingerprint region of the spectrum, for example, around 1054 cm⁻¹. rsc.org The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring are often seen at lower frequencies, such as 765 and 701 cm⁻¹. rsc.org
Electronic Absorption Studies and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. The phenyl group in this compound acts as the primary chromophore.
The UV-Vis spectrum of compounds containing a phenyl ring typically shows absorption bands corresponding to π → π* transitions. For phenylethanol, a related structure, these absorptions are generally observed in the ultraviolet region. nist.gov The position and intensity of these absorption maxima can be influenced by the solvent and the substitution on the phenyl ring. The pyrrolidinyl and hydroxyl groups, while not strong chromophores themselves, can have a modest influence on the electronic transitions of the phenyl ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone in the analytical workflow for this compound, providing vital information on its molecular weight and structure. Both High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for its characterization.
HPLC-MS is a powerful technique for the analysis of this compound, offering high sensitivity and selectivity. In electrospray ionization (ESI) mass spectrometry, the compound typically forms a protonated molecule [M+H]+. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural confirmation. For instance, a related compound, α-BPVP, showed a protonated molecule at an m/z ratio consistent with its elemental composition. nih.gov The fragmentation of similar pyrrolidinophenone cathinones often involves the loss of the pyrrolidine ring and subsequent fragmentation of the remaining structure. nih.govresearchgate.net For example, the fragmentation of α-PVP, a structurally related compound, shows characteristic losses that help in its identification. nih.gov The fragmentation of ketamine analogues, which share some structural similarities, often involves the loss of water (H₂O) or the amine group in ESI-MS/MS mode. nih.gov
Table 1: HPLC-MS Data for Structurally Related Compounds
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Reference |
| α-BPVP | 308.2021 | 237.1274, 195.0804, 167.0855, 126.1277, 84.0808 | nih.gov |
| Ketamine Analogue | Varies | [M+H-H₂O]⁺, [M+H-RN₁NH₂]⁺ | nih.gov |
This table is for illustrative purposes based on structurally similar compounds, as specific fragmentation data for this compound was not available in the search results.
GC-MS is another essential tool for the analysis of this compound, particularly for the characterization of analytical reference standards. caymanchem.com In GC-MS analysis, thermal degradation of similar compounds, such as cathinones, can sometimes be observed in the injection port, leading to the appearance of additional peaks in the chromatogram. nih.gov For example, in the analysis of α-D2PV, a synthetic cathinone, an additional peak was observed due to the loss of two hydrogen atoms. nih.gov The mass spectra obtained from GC-MS provide a fragmentation pattern that serves as a fingerprint for the compound, aiding in its definitive identification. nih.gov Cayman Chemical offers a searchable GC-MS spectral database containing data for over 2,000 forensic drug standards, which can be a valuable resource. caymanchem.com
Table 2: GC-MS Parameters for a Related Compound (α-D2PV)
| Parameter | Value |
| Gas Chromatograph | Thermo Scientific Trace 1310 |
| Mass Spectrometer | ISQ 7000 Mass Spectrometer (single quadrupole) |
| Column | Restek Rtx-5MS (30 m × 0.25 mm ID × 0.25 µm film) |
| Source: nih.gov |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility for GC analysis or its detectability in HPLC.
For compounds containing amine and hydroxyl groups like this compound, derivatization can enhance chromatographic performance and detection sensitivity. Common derivatization strategies for amines and alcohols include acylation and silylation. While specific reagents for this compound were not detailed in the provided search results, general principles apply. For instance, primary and secondary amines can be derivatized using reagents like o-phthalaldehyde (OPA) in the presence of a thiol. nih.gov For compounds with hydroxyl groups, silylation reagents are often used to increase volatility for GC analysis.
Since this compound is a chiral compound, assessing its enantiomeric purity is critical. nih.gov Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using achiral chromatographic techniques like reversed-phase HPLC. juniperpublishers.com
A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which is used to derivatize amino acids and amines. juniperpublishers.com The resulting diastereomers can be separated and quantified, allowing for the determination of the enantiomeric excess. juniperpublishers.com Another approach involves using (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) for the derivatization of secondary amino acids. nih.gov
Table 3: Example of Chiral Derivatization for Prolinamide
| Parameter | Details |
| Analyte | L-Prolinamide Hydrochloride |
| Chiral Derivatizing Agent | Marfey's Reagent |
| Technique | Reversed-Phase HPLC |
| Result | Successful separation of D- and L-prolinamide diastereomers |
| Source: juniperpublishers.com |
Solid-Phase Analytical Derivatization (SPAD) is a technique that combines sample cleanup and derivatization in a single step, often using a solid support. This approach can reduce sample handling and improve efficiency. While specific SPAD methods for this compound were not found, the principles can be applied. For example, chiral selectors can be immobilized on a solid phase to selectively interact with one enantiomer, facilitating its separation and analysis. The investigation of chiral separations is a significant area of research, with various methods being developed to improve efficiency and reduce costs associated with traditional derivatization techniques. nih.gov
Crystallographic Analysis and Solid State Structure
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline materials. This technique has been applied to derivatives and coordination complexes of 2-Phenyl-2-pyrrolidin-1-yl-ethanol to unambiguously establish their molecular and crystal structures.
SCXRD analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. In derivatives containing a phenyl and a pyrrolidine (B122466) ring, the spatial relationship between these two groups is of particular interest. For instance, in the related compound 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, the dihedral angle between the benzene (B151609) ring and the plane of the amide group was determined to be 80.6(1)° nih.gov. Similarly, in another derivative, 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, the dihedral angle between the naphthalene ring system and the benzene ring is 77.74(6)° researchgate.net. These significant twists are common and indicate a non-planar relationship between the aromatic and heterocyclic ring systems, which minimizes steric hindrance.
The geometry around the chiral center, where the phenyl, pyrrolidine, and ethanol (B145695) moieties connect, is typically tetrahedral. The precise bond lengths and angles are determined by the electronic and steric nature of the substituents.
The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The most common conformation observed for this ring in related crystal structures is the "envelope" conformation nih.govresearchgate.net. In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom is displaced from this plane, resembling a sealed envelope flap.
The degree and nature of this puckering can be quantitatively described by the Cremer and Pople puckering parameters. For the pyrrolidine ring in 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, these parameters were calculated as Q = 0.408(3) Å and φ = 170.7(5)° researchgate.net. The amplitude of pucker (Q) quantifies the extent of non-planarity, while the phase angle (φ) describes the specific type of puckering (e.g., envelope vs. twist).
| Compound | Conformation | Amplitude (Q) | Phase Angle (φ) |
|---|---|---|---|
| 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol | Envelope | 0.408 (3) Å | 170.7 (5)° |
Crystal Packing and Supramolecular Interactions
Hydrogen bonds are among the most critical interactions governing crystal packing. The hydroxyl group (-OH) in the ethanol moiety of the title compound is a potent hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring can act as an acceptor, leading to potential O—H⋯N interactions researchgate.net.
In the absence of strong donors like O-H or N-H, weaker C—H⋯O hydrogen bonds often play a significant role. In the crystal structure of 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, molecules are connected into chains along the c-axis direction via such C—H⋯O interactions nih.gov. Similarly, in various enaminone analogues, bifurcated intra- and intermolecular hydrogen bonds between amine and carbonyl groups lead to the formation of centrosymmetric dimers nih.gov. These dimers can be further linked into chains by other weak interactions nih.gov.
| Interaction Type | Role in Crystal Packing | Example Compound | Reference |
|---|---|---|---|
| O—H⋯N | Intramolecular stabilization | 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol | researchgate.net |
| C—H⋯O | Formation of molecular chains | 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one | nih.gov |
| N—H⋯O | Formation of centrosymmetric dimers | (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone | nih.gov |
When this compound acts as a ligand in coordination chemistry, its deprotonated (ethanolate) form can bind to metal centers, leading to the formation of multinuclear complexes with distinct structural motifs.
A notable example involves the reaction of 2-(1H-pyrrol-1-yl)ethanol with a copper(II) source, which yielded a dimeric copper(II) complex mdpi.com. The single-crystal X-ray diffraction study revealed a μ-oxo-bridged dimeric structure, [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂, where 2PEO represents the 2-(1H-pyrrol-1-yl)ethanolate ligand mdpi.com.
Key features of this dimeric complex include:
Dimeric Core : The structure features a diamond-shaped (Cu–O)₂ four-membered core, where bridging oxygen atoms from the ethanolate moiety of the ligand mediate the link between the two copper(II) centers mdpi.com. This is a common motif in dimeric copper(II) amino alcoholate complexes mdpi.com.
Coordination Geometry : Each copper atom is five-coordinate. The geometry is best described as highly distorted trigonal bipyramidal mdpi.com.
Crystal System : The complex crystallizes in the monoclinic space group P2₁/n mdpi.com.
Such studies demonstrate the versatility of the this compound scaffold in forming discrete, ordered multinuclear assemblies through coordination with metal ions.
| Parameter | Value |
|---|---|
| Formula | C₄₄H₄₄Cl₆Cu₂N₂O₈ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.85340(10) |
| b (Å) | 8.51480(10) |
| c (Å) | 23.8453(2) |
| β (°) | 99.3920(10) |
| V (ų) | 2374.43(4) |
| Z | 2 |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
A critical first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation. For a flexible molecule such as 2-Phenyl-2-pyrrolidin-1-yl-ethanol, which contains multiple rotatable bonds, a thorough conformational analysis would be necessary. This process involves systematically rotating the bonds connecting the phenyl, ethanol (B145695), and pyrrolidine (B122466) moieties to map out the potential energy surface.
The geometry of each identified conformer would then be fully optimized, typically using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). The optimized geometries would provide precise bond lengths, bond angles, and dihedral angles for the most stable structures. It is expected that intramolecular hydrogen bonding between the hydroxyl group and the pyrrolidine nitrogen atom would play a significant role in determining the preferred conformations.
With the optimized geometry, the electronic properties can be investigated. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the nitrogen atom of the pyrrolidine ring, while the LUMO would be expected to have significant contributions from the antibonding orbitals of the aromatic system.
A hypothetical data table for the FMO analysis of the most stable conformer might look as follows:
| Parameter | Value (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
| Note: The values in this table are placeholders as specific computational data for this compound is not available in the cited literature. |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.
Global Softness (S): The reciprocal of chemical hardness (S = 1/2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ²/2η.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
A hypothetical data table for the global reactivity descriptors would be:
| Descriptor | Formula | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |
| Global Softness (S) | 1/2η | Data not available |
| Electrophilicity Index (ω) | μ²/2η | Data not available |
| Note: The values in this table are placeholders as specific computational data for this compound is not available in the cited literature. |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption
TD-DFT is a powerful method for studying the excited states of molecules and simulating their electronic absorption spectra, such as UV-Vis spectra.
By applying TD-DFT calculations to the optimized ground-state geometry of this compound, the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions can be determined. These calculations would likely be performed using a functional such as CAM-B3LYP or ωB97X-D, which are known to provide accurate results for charge-transfer excitations, which may be relevant for this molecule.
The simulated spectrum would show absorption bands corresponding to electronic transitions, such as π → π* transitions within the phenyl ring and potentially n → π* transitions involving the lone pair of the nitrogen atom.
The ultimate validation of the computational methodology comes from comparing the simulated spectrum with experimental data. If an experimental UV-Vis spectrum for this compound were available, the calculated maximum absorption wavelengths (λmax) could be directly compared. A good correlation between the theoretical and experimental spectra would lend confidence to the computational model and the predicted electronic properties. Any discrepancies could be analyzed to gain deeper insights into the specific electronic effects and solvent interactions that may not have been fully captured by the computational model.
Applications in Advanced Chemical Research
Catalytic Applications of 2-Phenyl-2-pyrrolidin-1-yl-ethanol as a Ligand
As a ligand in metal-catalyzed reactions, this compound plays a crucial role in influencing the stereochemical outcome of a reaction. Its ability to coordinate with a metal center and create a chiral environment is central to its function in asymmetric catalysis.
Role in Asymmetric Catalysis (e.g., Dialkylzinc Additions)
A primary application of this compound is in the enantioselective addition of dialkylzinc reagents to aldehydes, a key method for synthesizing chiral secondary alcohols. nih.gov These alcohols are important intermediates in the production of pharmaceuticals and other fine chemicals. In this process, the chiral ligand binds to the zinc atom, creating a three-dimensional structure that preferentially allows the alkyl group to attack one side of the aldehyde. This results in the formation of one enantiomer of the alcohol in excess over the other.
For example, using (S)-(-)-2-Phenyl-2-(1-pyrrolidinyl)ethanol as a catalyst for the reaction between diethylzinc (B1219324) and benzaldehyde (B42025) yields (S)-1-phenyl-1-propanol with a high level of enantiomeric purity. The success of this catalytic system is attributed to the formation of a stable five-membered ring involving the ligand and the zinc atom. This arrangement orients the ligand's phenyl group to effectively block one face of the aldehyde, thereby directing the reaction pathway. The pyrrolidine (B122466) ring also contributes to the steric bulk and conformational rigidity of the catalytic complex, which further enhances its selectivity. researchgate.net
Metal-Catalyzed Organic Transformations
The utility of this compound extends to other metal-catalyzed organic reactions. It has been successfully employed as a ligand in transformations such as transfer hydrogenations, aldol (B89426) reactions, and Michael additions. The ligand's effectiveness stems from its capacity to coordinate with various transition metals, including ruthenium, rhodium, and copper, allowing for a wide range of catalytic activities. The choice of metal, solvent, and temperature are all critical factors that must be optimized to achieve high efficiency and stereoselectivity in these transformations.
Coordination Chemistry of Pyrrolidinyl Ethanol (B145695) Ligands
The way in which this compound and similar ligands bind to metal centers is fundamental to their catalytic function. The study of their coordination chemistry provides essential insights into the structure of the active catalyst and the mechanisms of chiral induction.
Formation of Metal Complexes (e.g., Dicopper(II) Dimeric Complexes)
Pyrrolidinyl ethanol ligands are known to form stable complexes with a variety of metal ions. A notable example is the formation of dicopper(II) dimeric complexes. mdpi.comresearchgate.net In these structures, two copper(II) ions are bridged by two deprotonated ligands. mdpi.comresearchgate.net The nitrogen atom from the pyrrolidine ring and the oxygen atom from the alcohol group of each ligand coordinate to the copper centers, forming a binuclear core. mdpi.comresearchgate.net The formation of such dimeric structures can lead to cooperative effects between the two metal centers, potentially enhancing catalytic activity. Research has described the synthesis and characterization of a dicopper(II) dimeric complex supported by both flavonolate and 2-(pyrrolidin-1-yl)ethanoxide ligands. mdpi.comresearchgate.net
Investigation of Bonding Modes and Ligand Influences
The interaction between pyrrolidinyl ethanol ligands and metal centers can occur through various bonding modes. These ligands can act as bidentate ligands, coordinating through both the nitrogen and oxygen atoms to form a chelate ring, as seen in the dicopper(II) complexes. mdpi.comresearchgate.net Alternatively, they can act as monodentate ligands. The specific coordination mode is influenced by factors such as the nature of the metal ion, reaction stoichiometry, and the presence of other coordinating molecules. The steric and electronic properties of the ligand, like the bulk of the phenyl group and the basicity of the nitrogen atom, are critical in determining the structure and reactivity of the resulting metal complex. chemrxiv.org
Use as a Chemical Building Block for Complex Architectures
Beyond its direct application as a ligand, this compound is a valuable chiral building block for synthesizing more elaborate molecules. sigmaaldrich.com Its pre-existing stereocenter and functional groups—the hydroxyl and amino moieties—make it an ideal starting point for constructing larger, more complex chiral ligands and molecules with potential uses in materials science and medicinal chemistry.
The hydroxyl group can be chemically modified to introduce additional coordinating groups, leading to the creation of new tridentate or tetradentate ligands with enhanced binding capabilities. The pyrrolidine ring can also be altered to fine-tune the steric and electronic characteristics of the final molecule. This modular approach facilitates the rational design of molecules tailored for specific purposes, from targeted catalysis to the assembly of supramolecular structures. An improved synthetic route to chiral pyrrolidine-based inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, highlighting the utility of this scaffold in medicinal chemistry research. nih.gov
Synthesis of Spirocyclic Systems
Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal and materials chemistry due to their rigid and three-dimensional nature. The pyrrolidine moiety of this compound can serve as a key component in the synthesis of spiro-pyrrolidines.
While specific examples detailing the use of this compound in the synthesis of spirocycles are not extensively documented in publicly available literature, established synthetic routes for analogous spiro[pyrrolidine] systems provide a clear indication of its potential. One common strategy involves the [3+2] cycloaddition reaction, where a molecule containing a double or triple bond reacts with a three-atom component. In this context, derivatives of the pyrrolidine ring can act as the three-atom component.
Another approach involves the intramolecular cyclization of suitably functionalized pyrrolidine precursors. For instance, the synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives has been achieved through a Michael condensation followed by reductive cyclization. nih.gov These methods highlight the versatility of the pyrrolidine ring in constructing spirocyclic frameworks. The presence of the hydroxyl group in this compound offers a handle for further functionalization or for directing the stereochemical outcome of such cyclization reactions.
Derivatives for Structure-Activity Relationship Studies (Non-Pharmacological Aspects)
The development of new chemical entities often relies on systematic modifications of a lead compound to understand how structural changes influence its properties—a process known as structure-activity relationship (SAR) studies. While many SAR studies are pharmacologically focused, they also provide fundamental insights into non-pharmacological aspects such as chemical stability, reactivity, and physical properties.
For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the reactivity of the benzylic position and the acidity of the hydroxyl proton. Similarly, altering the substitution on the pyrrolidine nitrogen can influence the nucleophilicity of the nitrogen atom and the conformational preferences of the ring. These studies, while sometimes aimed at biological targets, generate a wealth of fundamental chemical knowledge about how specific structural motifs govern molecular behavior. nih.govnih.gov A list of miscellaneous 5-HT2A receptor agonists, which includes compounds with structural similarities, highlights the diversity of derivatives that can be synthesized, though it is important to note that many of these are designed for specific medical applications. nih.govwikipedia.org
Analytical Reference Standards in Chemical Forensics
In the field of chemical forensics, the unambiguous identification of controlled substances and their metabolites is paramount. This requires the availability of highly pure and well-characterized analytical reference standards. sigmaaldrich.com These standards are used to confirm the identity and purity of seized materials by comparing their analytical data (e.g., mass spectra, chromatographic retention times) with that of the unknown substance.
While this compound itself is not a widely known controlled substance, its structural similarity to a number of designer drugs and stimulants makes it and its derivatives crucial as reference materials. For instance, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, a close structural analog, is utilized as an analytical reference standard for research and forensic applications. nih.gov
The crystal structure and analytical profile of compounds like 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride ('α-D2PV'), a synthetic cathinone, have been characterized to serve as a reference standard in legal proceedings. nih.gov The availability of such standards is critical for forensic laboratories to develop and validate analytical methods for the detection of new psychoactive substances. The synthesis of compounds like this compound provides the necessary material for the generation of these vital reference standards, thereby aiding law enforcement and public health efforts.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-Phenyl-2-pyrrolidin-1-yl-ethanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting pyrrolidine with a substituted phenyl ethanol precursor in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6) . Optimization involves adjusting solvent polarity (e.g., methanol vs. THF), temperature (25–60°C), and stoichiometric ratios of reactants. Monitoring progress via TLC or LC-MS is critical.
Q. How can the purity and structural identity of this compound be verified?
- Methodology :
- Chromatography : Use HPLC or GC with polar columns (e.g., DB-5) for purity assessment .
- Spectroscopy : Confirm structure via - and -NMR, comparing chemical shifts to analogous pyrrolidine derivatives (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]+ at m/z 206.1).
Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement). Key steps include:
- Crystal mounting on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Data reduction with SHELXS and refinement with SHELXL, incorporating Flack parameter analysis for enantiopurity .
- Report CIF files with deposition codes (e.g., CCDC entries) .
Advanced Research Questions
Q. How can stereochemical ambiguities in this compound be resolved during chiral synthesis?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
- Polarimetry : Measure optical rotation ([α]) and compare to literature values.
- X-ray Crystallography : Apply the Flack x parameter (superior to η for near-centrosymmetric structures) to assign absolute configuration .
Q. What computational approaches predict the compound’s physicochemical properties and reactivity?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level.
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO.
- Docking Studies : Investigate binding interactions with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina .
Q. How can conflicting spectroscopic or crystallographic data be reconciled during structural analysis?
- Methodology :
- Cross-Validation : Compare NMR data with SCXRD results to resolve discrepancies (e.g., unexpected NOEs vs. crystal packing).
- Alternative Refinement Models : Test twinning or disorder corrections in SHELXL .
- Statistical Analysis : Apply Hamilton R-factors and Bayesian metrics to assess model reliability .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
